N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGS-23425 is a small molecule drug initially developed by Novartis AG. It is a thyromimetic, meaning it mimics the action of thyroid hormones. This compound was primarily investigated for its potential therapeutic applications in cardiovascular diseases, endocrinology, and metabolic diseases, particularly for its lipid-lowering effects .
Preparation Methods
The synthesis of CGS-23425 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of the oxamic acid derivative, which is a key intermediate. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CGS-23425 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of thyromimetics on lipid metabolism.
Biology: Research has shown that CGS-23425 can upregulate the expression of genes involved in lipid metabolism, such as apolipoprotein AI and low-density lipoprotein receptor.
Medicine: The compound has been investigated for its potential to lower cholesterol levels without the cardiotoxic effects associated with traditional thyroid hormone treatments.
Mechanism of Action
CGS-23425 exerts its effects by mimicking the action of thyroid hormones. It binds to thyroid hormone receptors, particularly the beta subtype, and activates the transcription of target genes involved in lipid metabolism. This leads to increased expression of low-density lipoprotein receptors and apolipoprotein AI, resulting in enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. Additionally, CGS-23425 has been shown to increase the activity of the hepatic apolipoprotein B-100 editosome, further contributing to its lipid-lowering effects .
Comparison with Similar Compounds
CGS-23425 is similar to other thyromimetics, such as GC-1 and CGH-509A. it has unique properties that distinguish it from these compounds:
GC-1: Another thyromimetic that targets thyroid hormone receptors, but CGS-23425 has shown a more favorable safety profile in terms of cardiotoxicity.
CGH-509A: This compound also reduces cholesterol levels, but CGS-23425 has demonstrated a more significant effect on increasing high-density lipoprotein cholesterol and reducing low-density lipoprotein cholesterol
Properties
IUPAC Name |
2-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylanilino]-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-10(2)15-9-14(5-6-16(15)21)25-17-11(3)7-13(8-12(17)4)20-18(22)19(23)24/h5-10,21H,1-4H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJMJBUYXYEPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040998 |
Source
|
Record name | N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.